N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
Description
Properties
CAS No. |
765311-96-4 |
|---|---|
Molecular Formula |
C23H37N3O4 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H37N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)24-18-23(30)26-25-17-19-14-15-20(27)16-21(19)28/h14-17,27-28H,2-13,18H2,1H3,(H,24,29)(H,26,30)/b25-17+ |
InChI Key |
XEHQYEAPKCTVEP-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Hydrazinyl-2-Oxoethyl Tetradecanamide
The hydrazine intermediate is prepared via nucleophilic substitution. Tetradecanoyl chloride reacts with ethyl glycinate hydrochloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 hours), yielding ethyl 2-(tetradecanamido)acetate . Subsequent hydrazinolysis with hydrazine hydrate in ethanol (reflux, 6 hours) produces the intermediate.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Tetradecanoyl chloride, Ethyl glycinate, Et₃N | DCM | 0–5°C | 2 h | ~75% |
| 2 | Hydrazine hydrate | Ethanol | Reflux | 6 h | ~85% |
Condensation with 2,4-Dihydroxybenzaldehyde
The hydrazine intermediate undergoes condensation with 2,4-dihydroxybenzaldehyde to form the hydrazone linkage. This step is performed in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid, pH 4–5) at reflux for 8–12 hours.
Key Considerations:
-
Protection of hydroxyl groups : To prevent unwanted side reactions, the 2,4-dihydroxy groups may be protected as acetates or methyl ethers prior to condensation. Deprotection is achieved via hydrolysis (e.g., NaOH/EtOH).
-
Solvent choice : Polar protic solvents (ethanol, methanol) enhance solubility of aromatic aldehydes and facilitate imine formation.
Optimized Protocol:
-
Dissolve 2-hydrazinyl-2-oxoethyl tetradecanamide (1 eq) and 2,4-dihydroxybenzaldehyde (1.2 eq) in ethanol.
-
Add glacial acetic acid (2–3 drops) and reflux at 80°C for 10 hours.
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 3:7).
Alternative Synthetic Strategies
One-Pot Synthesis
A streamlined approach combines acylation and condensation in a single pot. Tetradecanoyl chloride reacts directly with 2-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-2-oxoethylamine , though this method risks low yields due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the hydrazine intermediate on Wang resin allows stepwise acylation and condensation, improving purity. However, scalability remains a challenge.
Purification and Characterization
Chromatographic Purification
Crude products are purified using silica gel chromatography with gradients of hexane:ethyl acetate or dichloromethane:methanol . The long alkyl chain in tetradecanamide necessitates higher polarity eluents (e.g., 5–10% methanol in DCM).
Spectroscopic Analysis
-
¹H NMR : Key signals include:
-
δ 11.2 ppm (hydrazone NH).
-
δ 8.3 ppm (imine CH=N).
-
δ 6.2–7.1 ppm (aromatic protons from benzylidene).
-
-
IR : Stretches at 1660 cm⁻¹ (C=O amide), 1615 cm⁻¹ (C=N), and 3200–3400 cm⁻¹ (OH/NH).
Challenges and Optimization
-
Low solubility : The tetradecanamide chain reduces solubility in polar solvents. Using DMF or DMSO as co-solvents improves reaction homogeneity.
-
Side reactions : Competing oxidation of hydrazines to azobenzenes is mitigated by conducting reactions under nitrogen.
Comparative Analysis of Analogous Compounds
Modifying the benzylidene substituents impacts synthetic yields:
The lower yield for the 2,4-dihydroxy derivative is attributed to hydrogen bonding and oxidative side reactions.
Industrial-Scale Considerations
While lab-scale syntheses use column chromatography, industrial production may employ recrystallization (e.g., from ethyl acetate/hexane) or countercurrent distribution for cost efficiency .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L493082-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
SALOR-INT L493082-1EA has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SALOR-INT L493082-1EA involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs differ in substituents on the benzylidene ring, the hydrazine backbone, or the acyl/alkyl side chain. These variations significantly impact physicochemical properties and bioactivity. Key comparisons are outlined below:
Table 1: Structural Comparison of N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide and Analogs
Impact of Substituents on Properties
- 2,4-Dihydroxy vs. Nitro/Methoxy Groups: The 2,4-dihydroxy substitution in the target compound increases polarity and hydrogen-bonding capacity compared to nitro or methoxy analogs. This enhances solubility in polar solvents but may reduce lipid membrane penetration .
Side Chain Variations :
The tetradecanamide (C14) chain confers lipophilicity, favoring interactions with lipid-rich biological targets. In contrast, shorter chains (e.g., acetamide in ) or aromatic side chains (e.g., 4-ethylphenyl in ) may alter pharmacokinetics, such as absorption and metabolism.- Biological Activity Trends: Hydrazones with dihydroxybenzylidene groups exhibit stronger antioxidant activity due to phenolic -OH radicals . Methoxy-substituted analogs (e.g., ) show enhanced antimicrobial activity, possibly due to improved membrane interaction .
Biological Activity
N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to compile and analyze the available data on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H39N5O5
- Molar Mass : 457.43816 g/mol
Biological Activity Overview
The compound exhibits several biological activities, primarily focused on anticancer effects. Its structure includes a hydrazone moiety, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of derivatives containing similar hydrazone structures. For instance, a study on novel tetracaine derivatives demonstrated significant anticancer activity against human cancer cell lines Colo-205 and HepG2. The most potent compounds showed IC50 values ranging from 20.5 to 50.0 μM .
The mechanism by which this compound exerts its effects may involve:
- Induction of Apoptosis : Increases in mRNA expression levels of pro-apoptotic genes such as Bax and caspase-3 were observed in treated cells, indicating a potential pathway for inducing apoptosis .
- Cell Cycle Arrest : Compounds with similar structures have shown the ability to disrupt cell cycle progression in cancer cells, leading to growth inhibition.
Case Studies and Research Findings
Discussion
The biological activity of this compound appears promising based on the analogs studied. The presence of the hydrazone linkage is a critical factor in its anticancer properties, as it enhances interaction with cellular targets and promotes apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide, and how can purity be optimized?
- Methodology : The synthesis typically involves a multi-step condensation reaction. First, 2,4-dihydroxybenzaldehyde is reacted with hydrazine to form the hydrazone intermediate. This intermediate is then coupled with tetradecanoyl chloride in anhydrous ethanol under reflux (70–80°C) for 6–8 hours. Purification is achieved via column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the product with >95% purity . Confirmation of purity requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆ solvent, δ 10.2 ppm for phenolic -OH groups) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Key techniques include:
- FT-IR : Peaks at 1660–1680 cm⁻¹ (amide C=O), 1600–1620 cm⁻¹ (C=N imine), and 3200–3400 cm⁻¹ (-OH and -NH stretches) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.3–7.5 ppm), hydrazine NH (δ 8.5–9.0 ppm), and tetradecanoyl methylene signals (δ 1.2–2.3 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak [M+H]⁺ at m/z 504.3 .
Q. What preliminary biological mechanisms are hypothesized for this compound?
- Mechanism : The hydrazino group facilitates hydrogen bonding with enzyme active sites (e.g., tyrosine kinases), while the tetradecanoyl chain enhances lipid membrane permeability. The 2,4-dihydroxybenzylidene moiety may chelate metal ions (e.g., Fe³⁺, Cu²⁺), interfering with redox-dependent pathways .
Advanced Research Questions
Q. How does stereochemistry (E/Z isomerism) influence bioactivity?
- Analysis : The E-configuration of the benzylidene-hydrazine group is critical for planar alignment with target proteins. Z-isomers, detected via NOESY NMR (cross-peaks between imine protons and aromatic H), show reduced binding affinity (e.g., IC₅₀ values 2–3× higher in kinase inhibition assays) .
Q. What strategies are effective in studying its coordination chemistry with transition metals?
- Methodology : Prepare metal complexes by reacting the compound with metal salts (e.g., NiCl₂·6H₂O, Co(NO₃)₂) in methanol. Characterize via:
- UV-Vis Spectroscopy : d-d transitions (e.g., λₐbₛ 450–550 nm for octahedral Ni²⁺ complexes) .
- Magnetic Susceptibility : Paramagnetic behavior confirms octahedral geometry (µₑff ~3.2 BM for Co²⁺) .
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) alter structure-activity relationships (SAR)?
- Comparative Data :
| Substituent | LogP | IC₅₀ (µM) Tyrosine Kinase |
|---|---|---|
| 2,4-Dihydroxy | 3.8 | 0.45 |
| 3,4-Dimethoxy | 4.2 | 1.20 |
- Hydroxy groups enhance solubility and H-bonding but reduce logP, whereas methoxy groups improve membrane permeability at the cost of target affinity .
Q. What in vitro assays are most reliable for evaluating anticancer potential?
- Protocols :
- MTT Assay : Test against HeLa and MCF-7 cells (72-hour exposure, IC₅₀ ~2.5 µM). Include cisplatin as a positive control .
- Apoptosis Analysis : Annexin V-FITC/PI staining with flow cytometry (early apoptosis: 25–30% at 5 µM) .
Q. How can conflicting solubility and bioactivity data be resolved?
- Contradiction Analysis : Poor aqueous solubility (logS = -4.1) may mask in vitro activity. Use DMSO stock solutions (<0.1% final concentration) and validate with surfactant-assisted delivery (e.g., 0.01% Tween-80) to improve dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
